Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing
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Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

Cat. No.: S772701

Core Properties & Biological Activity

Chemical Identification

¢ IUPAC Name: 2-Dodecylisoquinolin-2-ium bromide

¢ Synonyms: Lauryl isoquinolinium bromide; Isothan Q-15; Dodecylisoquinolinium bromide [1].

e CAS Registry Number: 93-23-2 [1].

¢ Molecular Formula: C21Hs2BrN (based on supplier data) [1].

e Appearance: Brown crystals [2].

e Solubility: Slightly soluble in chloroform and methanol [1].

o Stability: Classified as very hygroscopic, requiring storage under an inert atmosphere and
refrigeration [1].

Mechanism of Action The compound is a quaternary ammonium salt (QAS). Its primary, though not
exclusive, mechanism of action is the disruption of microbial cell membranes [3] [4]. The positively charged
nitrogen head group electrostatically interacts with the negatively charged bacterial cell surface, replacing
stabilizing divalent cations like Mg?* and Ca?*. Subsequently, the hydrophobic dodecyl (C12) alkyl chain
embeds itself into the phospholipid bilayer. This insertion perturbs the membrane's integrity, leading to loss
of fluidity, permeabilization, and eventual cell death [3] [2]. The positive charge is considered a critical

determinant of its biocidal activity [3].

Antimicrobial Efficacy and Cytotoxicity The biological activity of 2-dodecylisoquinolinium bromide and
its analogs is influenced by the length of the alkyl chain. Research indicates that a C12 chain often

demonstrates optimal activity against gram-positive bacteria [3] [2].
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Table 1: Biological Activity Profile of N-Alkylisoquinolinium Salts This table synthesizes comparative
data for the C12 homologue and its analogs against key pathogens. Activity is indicated by Minimum

Inhibitory Concentration (MIC) values in ug/mL, where lower numbers indicate greater potency.

Alkyl Chain Staphylococcus aureus Escherichia coli Cytotoxicity (CHO-K1 cell
Length (Gram-positive) (Gram-negative) viability)
C12 (Dodecyl) Excellent activity [2] Good activity [2] Data for specific homologue

not provided in search results

Ci4 Excellent activity (e.qg., Good activity (e.qg., Cytotoxicity generally

(Tetradecyl) compound 14) [2] compound 14) [2] increases with alkyl chain
length [2]

C16 Excellent activity (e.g., Reduced activity Cytotoxicity generally

(Hexadecyl) compound 15) [2] compared to C14 [2] increases with alkyl chain
length [2]

A key finding from recent studies is that the introduction of a hydroxyl moiety to the isoquinolinium core
(creating 5-hydroxyisoquinolinium salts) did not enhance antimicrobial efficacy as hypothesized. Instead, the
non-hydroxylated isoquinolinium salts, including the dodecyl derivative, generally showed superior and

broader-spectrum activity [2].

Detailed Experimental Protocols

The following methodologies are standard for evaluating such compounds, as reflected in the research [3]

[2].
1. Synthesis of 2-Dodecylisoquinolinium Bromide

¢ Reaction: N-alkylation of isoquinoline with 1-bromododecane.

e Procedure: Stir a mixture of isoquinoline and 1-bromododecane in a suitable anhydrous solvent
(e.g., acetonitrile) under reflux conditions for 48 hours [2].

e Work-up and Purification: After cooling, the crude product is obtained as crystals via precipitation or
crystallization from a non-solvent like acetone. Further purification can be achieved through
recrystallization [2].
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e Analysis: Confirm identity and purity using Thin Layer Chromatography (TLC), LC-MS, 1H NMR, and
13C NMR [3] [2].

2. Protocol for Antimicrobial Susceptibility Testing

e Method: Broth microdilution method according to guidelines from CLSI or EUCAST.

¢ Procedure:

[e]

Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton
Broth) in a 96-well microtiter plate.

Standardize the inoculum of the target microbial strains (e.g., S. aureus, E. coli) to
approximately 5 x 10> CFU/mL and add to each well.

Include appropriate controls: growth control (inoculum without compound), sterility control
(medium only), and a reference antibiotic control.

Incubate the plates at 37°C for 18-24 hours.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the
compound that completely prevents visible growth [3] [2].

3. Protocol for Cytotoxicity Assessment (MTT Assay)

¢ Principle: Measures cell metabolic activity as an indicator of cell viability and proliferation.
e Cell Line: Chinese Hamster Ovary cells (CHO-K1) are commonly used.

e Procedure:

[e]

Seed cells in a 96-well plate at a density of ~8,000 cells per well and culture under standard
conditions until attached.

Expose the cells to a range of concentrations of the test compound for a specified period (e.g.,
24 hours).

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well
and incubate for several hours. Living cells reduce MTT to purple formazan crystals.
Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol).

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a
microplate reader.

Calculate the relative cell viability as a percentage compared to the untreated control cells. A
viability above 50% is often considered to indicate low irritation potential [2].

Research Workflow and Logical Relationships

The diagram below outlines the key stages of research and development for 2-dodecylisoquinolinium

bromide, from initial design to biological evaluation.
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Key Research Findings and Implications

e Chain Length Optimization: The biological activity of QAS is highly dependent on the alkyl chain
length. The C12 chain (dodecyl) is frequently identified as optimal for activity against gram-positive
bacteria, offering a balance between hydrophobicity and solubility [3] [2].

¢ Role of Hydroxyl Moieties: Contrary to the initial hypothesis that a hydroxyl group would increase
positive charge density and enhance activity, studies on 5-hydroxyisoquinolinium salts showed that
this modification did not improve and sometimes reduced antimicrobial efficacy, particularly against
gram-negative strains [2].
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e Gram-negative Challenge: Gram-negative bacteria are inherently less sensitive to QAS due to the
presence of a protective outer membrane, which acts as a permeability barrier [3] [2] [4].

e Toxicity Consideration: Cytotoxicity against mammalian cells is a critical parameter. The haemolytic
activity and general toxicity often increase with the hydrophobicity of the alkyl chain, presenting a
challenge for therapeutic development [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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